2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile
CAS No.: 2549039-38-3
Cat. No.: VC11814624
Molecular Formula: C18H18N8O
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549039-38-3 |
|---|---|
| Molecular Formula | C18H18N8O |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 2-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C18H18N8O/c19-9-14-5-7-20-18(21-14)25-8-6-12(10-25)11-27-16-4-3-15-22-23-17(13-1-2-13)26(15)24-16/h3-5,7,12-13H,1-2,6,8,10-11H2 |
| Standard InChI Key | QXQYGYFAHWCEFH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Descriptors
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[3-[(3-cyclopropyl-[1, triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine-4-carbonitrile. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2549039-38-3 |
| Molecular Formula | C₁₈H₁₈N₈O |
| Molecular Weight | 362.4 g/mol |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C#N |
| InChIKey | QXQYGYFAHWCEFH-UHFFFAOYSA-N |
| PubChem Compound ID | 154582714 |
The molecular architecture comprises three distinct moieties:
-
A 3-cyclopropyl- triazolo[4,3-b]pyridazine system, which integrates a fused triazole and pyridazine ring.
-
A pyrrolidin-3-ylmethoxy linker that bridges the triazolopyridazine core to the pyrimidine unit.
-
A pyrimidine-4-carbonitrile group, introducing electron-withdrawing character and hydrogen-bonding potential.
Structural Analysis
The triazolopyridazine core (C₈H₅N₅) features a bicyclic system where a 1,2,4-triazole ring is annulated to a pyridazine. The cyclopropyl substituent at position 3 introduces steric constraints and modulates electronic properties. The ether-linked pyrrolidine (C₅H₉N) adopts a puckered conformation, facilitating spatial orientation of the pyrimidine-4-carbonitrile group. The terminal pyrimidine ring (C₄H₂N₃) bears a nitrile (-C≡N) substituent at position 4, enhancing its polarity and potential for π-stacking interactions.
Synthetic Pathways and Reactivity
Reactivity Profile
The nitrile group (-C≡N) is susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides. The triazole ring may participate in [3+2] cycloadditions, while the pyridazine nitrogen atoms can act as hydrogen-bond acceptors. The pyrrolidine’s tertiary amine offers a site for salt formation or further functionalization.
Research Status and Future Directions
Current Knowledge Gaps
No peer-reviewed studies specifically investigating 2-{3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine-4-carbonitrile are available as of April 2025. Preliminary data from commercial suppliers classify it as a research-grade compound, underscoring the need for:
-
In vitro kinase profiling to identify primary targets.
-
ADMET studies to assess metabolic stability and toxicity.
-
X-ray crystallography to resolve binding modes in complex with biological targets.
Strategic Recommendations
-
Structure-activity relationship (SAR) studies: Systematic variation of the cyclopropyl, pyrrolidine, and nitrile substituents.
-
Proteomic screening: Identification of off-target interactions using affinity-based chemoproteomics.
-
In vivo efficacy models: Evaluation in xenograft models of cancer or angiogenesis-dependent diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume